METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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Overview
Description
METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE is a complex organic compound with a unique structure that includes an anthracene core, a formamido group, and an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is reacted with ethyl mercaptan to introduce the ethylsulfanyl group. The final step involves the reaction with methyl 2-aminoacetate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group and the anthracene core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[1-(METHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
- METHYL 2-{[1-(PROPYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
Uniqueness
METHYL 2-{[1-(ETHYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE is unique due to the presence of the ethylsulfanyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different alkyl substituents.
Properties
IUPAC Name |
methyl 2-[(1-ethylsulfanyl-9,10-dioxoanthracene-2-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-3-27-19-14(20(25)21-10-15(22)26-2)9-8-13-16(19)18(24)12-7-5-4-6-11(12)17(13)23/h4-9H,3,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNGDNRCNMILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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